molecular formula C16H16N2OS B2838893 N-(benzylcarbamothioyl)-2-methylbenzamide CAS No. 431069-86-2

N-(benzylcarbamothioyl)-2-methylbenzamide

Cat. No.: B2838893
CAS No.: 431069-86-2
M. Wt: 284.38
InChI Key: OFJIRGSYJFNHRJ-UHFFFAOYSA-N
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Description

N-(benzylcarbamothioyl)-2-methylbenzamide is an organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a benzyl group attached to a carbamothioyl moiety, which is further connected to a 2-methylbenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzylcarbamothioyl)-2-methylbenzamide typically involves the condensation of benzyl isothiocyanate with 2-methylbenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(benzylcarbamothioyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Amines, alcohols; reactions are conducted in polar solvents like ethanol or methanol, often with the addition of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted thiourea derivatives

Scientific Research Applications

    Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with transition metals. These complexes have been explored for their catalytic properties in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further research in enzyme inhibition studies.

    Medicine: Preliminary studies suggest that the compound may possess antimicrobial and anticancer properties, warranting further investigation into its therapeutic potential.

    Industry: The compound’s ability to form stable metal complexes makes it useful in industrial applications such as corrosion inhibition and material science.

Comparison with Similar Compounds

N-(benzylcarbamothioyl)-2-methylbenzamide can be compared with other thiourea derivatives such as N-phenylthiourea and N,N’-diethylthiourea. While these compounds share a common thiourea functional group, this compound is unique due to the presence of the benzyl and 2-methylbenzamide groups, which confer distinct chemical and biological properties.

List of Similar Compounds

  • N-phenylthiourea
  • N,N’-diethylthiourea
  • N-benzylthiourea
  • N-(2-methylphenyl)thiourea

Properties

IUPAC Name

N-(benzylcarbamothioyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-12-7-5-6-10-14(12)15(19)18-16(20)17-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJIRGSYJFNHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197968
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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